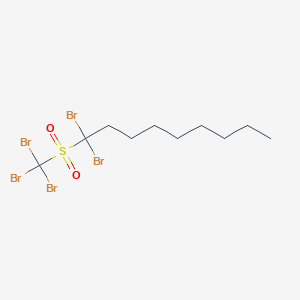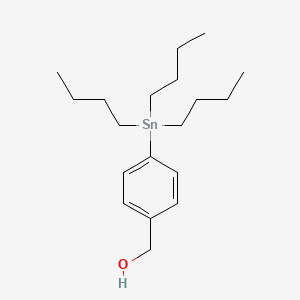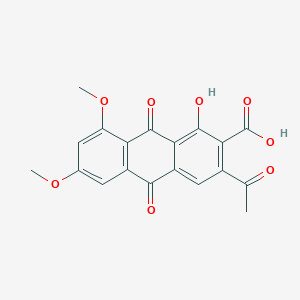
1,1'-Sulfanediylbis(4,4-dimethylpentan-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) is an organic compound with the molecular formula C14H26O2S It is characterized by the presence of a sulfanediyl group linking two 4,4-dimethylpentan-2-one moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) typically involves the reaction of 4,4-dimethylpentan-2-one with a sulfanediyl-containing reagent under controlled conditions. One common method includes the use of a thiol or disulfide compound that reacts with the ketone groups to form the desired product. The reaction conditions often require a catalyst and may be conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) involves its interaction with molecular targets through its functional groups. The sulfanediyl group can form bonds with various biomolecules, while the ketone groups can participate in redox reactions. These interactions can affect cellular pathways and lead to specific biological effects.
相似化合物的比较
4,4-Dimethylpentan-2-one: A simpler ketone without the sulfanediyl linkage.
Sulfanediylbis(benzene-1,4-diyloxy)diethanol: A compound with a similar sulfanediyl group but different substituents.
Uniqueness: 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
156222-91-2 |
|---|---|
分子式 |
C14H26O2S |
分子量 |
258.42 g/mol |
IUPAC 名称 |
1-(4,4-dimethyl-2-oxopentyl)sulfanyl-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C14H26O2S/c1-13(2,3)7-11(15)9-17-10-12(16)8-14(4,5)6/h7-10H2,1-6H3 |
InChI 键 |
QHJSSEGIQKBMMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(=O)CSCC(=O)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


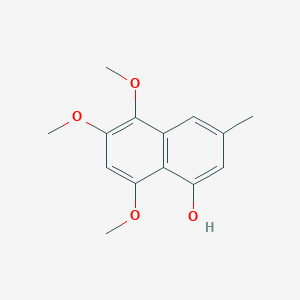
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
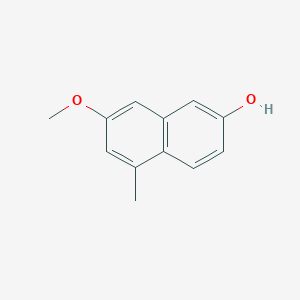

![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
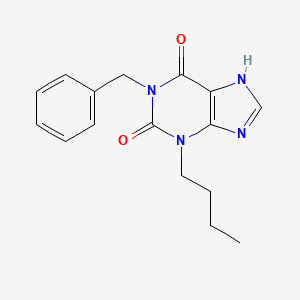

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
